

Introduction: Unveiling the Architecture of a Privileged Scaffold

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Compound of Interest

Compound Name: (2-Pyrrolidin-1-ylphenyl)methanol
CAS No.: 73051-88-4
Cat. No.: B1601625

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In the landscape of modern drug discovery, the pyrrolidine ring stands as a "privileged scaffold"—a molecular framework that consistently appears in biologically active compounds.^[1] Its prevalence is a testament to its unique stereochemical and conformational properties, which allow for precise three-dimensional exploration of pharmacophore space. The title compound, **(2-Pyrrolidin-1-ylphenyl)methanol**, marries this key heterocyclic motif with an aromatic system, presenting a core structure with significant potential for the development of novel therapeutics.

This guide provides a comprehensive, in-depth technical framework for the complete structural elucidation of **(2-Pyrrolidin-1-ylphenyl)methanol**. As Senior Application Scientists, our goal is not merely to present protocols but to instill a deep understanding of the causality behind our analytical choices. We will navigate from the foundational synthesis of the molecule to its definitive three-dimensional characterization, employing a multi-technique approach that ensures self-validating and unambiguous results. This document is designed for researchers, medicinal chemists, and drug development professionals who require a robust and logical workflow for the structural analysis of novel small molecules.

Chapter 1: Synthesis of the Core Structure

A reliable structural analysis begins with a pure, well-characterized sample. The synthesis of **(2-Pyrrolidin-1-ylphenyl)methanol** can be approached through several established methods for N-arylation and subsequent functional group manipulation.^{[2][3]} We propose a robust and scalable two-step synthesis starting from commercially available 2-aminobenzyl alcohol and 1,4-dibromobutane.

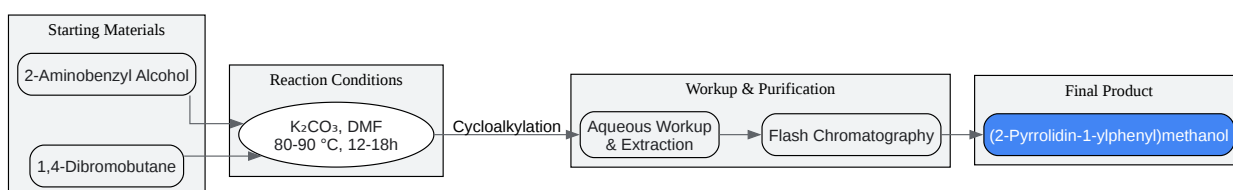
Proposed Synthetic Pathway: Cycloalkylation and Reduction

The chosen pathway involves the double alkylation of 2-aminobenzyl alcohol with 1,4-dibromobutane to form the pyrrolidine ring in a single cyclization step. This method is efficient and avoids the use of expensive catalysts.

Experimental Protocol: Synthesis of **(2-Pyrrolidin-1-ylphenyl)methanol**

- Step 1: N-Cycloalkylation of 2-Aminobenzyl Alcohol
 - To a solution of 2-aminobenzyl alcohol (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.5 eq.).
 - Stir the suspension at room temperature for 30 minutes to ensure deprotonation of the amine.
 - Add 1,4-dibromobutane (1.1 eq.) dropwise to the reaction mixture.
 - Heat the reaction to 80-90 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-18 hours.

- Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by flash column chromatography on silica gel to yield pure **(2-Pyrrolidin-1-ylphenyl)methanol**.
- Step 2: Characterization and Purity Assessment
 - Confirm the identity of the synthesized product using the analytical techniques detailed in the subsequent chapters of this guide.
 - Assess purity using High-Performance Liquid Chromatography (HPLC) and ensure it is >98% before proceeding with detailed structural studies.



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Caption: Synthetic workflow for **(2-Pyrrolidin-1-ylphenyl)methanol**.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unparalleled insight into the chemical environment, connectivity, and stereochemistry of atoms.^{[4][5]} A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments will be used to unambiguously assign every atom in the molecule.

Predicted ¹H and ¹³C NMR Data

While experimental data is the gold standard, highly accurate prediction algorithms can provide a reliable roadmap for spectral interpretation.^{[1][6][7]} The following data was predicted using advanced machine learning models.

Atom Position	Predicted ¹ H Chemical Shift (ppm)	Predicted Multiplicity	Predicted ¹³ C Chemical Shift (ppm)
Pyrrolidine H-2', H-5'	3.3 - 3.5	Multiplet	52.5
Pyrrolidine H-3', H-4'	1.9 - 2.1	Multiplet	24.0
Phenyl H-3	7.2 - 7.3	Triplet of doublets	128.5
Phenyl H-4	7.0 - 7.1	Triplet of doublets	122.0
Phenyl H-5	6.8 - 6.9	Triplet	118.0
Phenyl H-6	7.1 - 7.2	Doublet	125.0
CH ₂ OH	4.7 - 4.8	Singlet	63.0
OH	2.5 - 3.5 (variable)	Broad Singlet	-
Phenyl C-1	-	-	148.0
Phenyl C-2	-	-	135.0

NMR Experimental Protocols

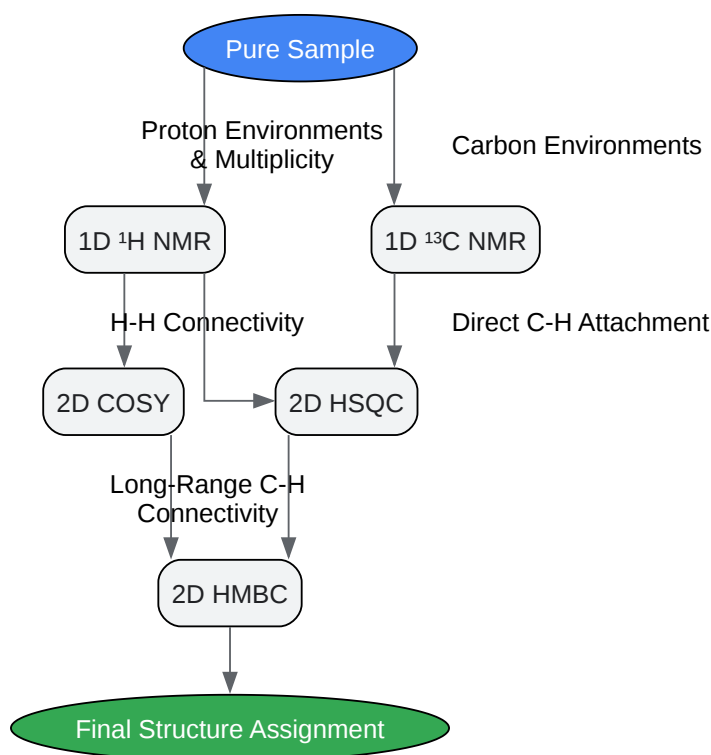
Protocol 1: 1D NMR (¹H and ¹³C) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **¹H NMR Acquisition:**
 - Acquire a standard one-dimensional proton spectrum.
 - Key parameters: 32-64 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.
 - Rationale: This initial spectrum provides information on the number of unique proton environments, their chemical shifts (indicating electronic environment), integration (proton count), and multiplicity (neighboring protons).
- **¹³C NMR Acquisition:**
 - Acquire a proton-decoupled ¹³C spectrum.
 - Key parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 220-240 ppm.
 - Rationale: This experiment reveals the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets for each carbon, making it easier to count the distinct carbon atoms.

Protocol 2: 2D NMR (COSY, HSQC, HMBC) Spectroscopy

- **COSY (Correlation Spectroscopy):**
 - Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).
 - Interpretation: Cross-peaks in the 2D spectrum connect protons that are spin-spin coupled. This is crucial for tracing the connectivity within the pyrrolidine ring and the aromatic system.
- **HSQC (Heteronuclear Single Quantum Coherence):**

- Purpose: To identify which protons are directly attached to which carbon atoms.
 - Interpretation: Each cross-peak correlates a proton signal with the signal of the carbon it is directly bonded to. This allows for the definitive assignment of protonated carbons.
- HMBC (Heteronuclear Multiple Bond Correlation):
 - Purpose: To identify long-range correlations (2-4 bonds) between protons and carbons.
 - Interpretation: Cross-peaks connect protons to carbons that are 2-4 bonds away. This is the key experiment for connecting the molecular fragments, for instance, linking the pyrrolidine ring to the phenyl ring and the methanol group to the phenyl ring.



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Caption: Logical workflow for NMR-based structure elucidation.

Chapter 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and invaluable structural information through controlled fragmentation of the molecule. [8][9] The choice of ionization technique is critical; Electron Ionization (EI) provides detailed fragmentation, while Electrospray Ionization (ESI) is a softer technique that typically preserves the molecular ion.

Predicted Fragmentation Pathways

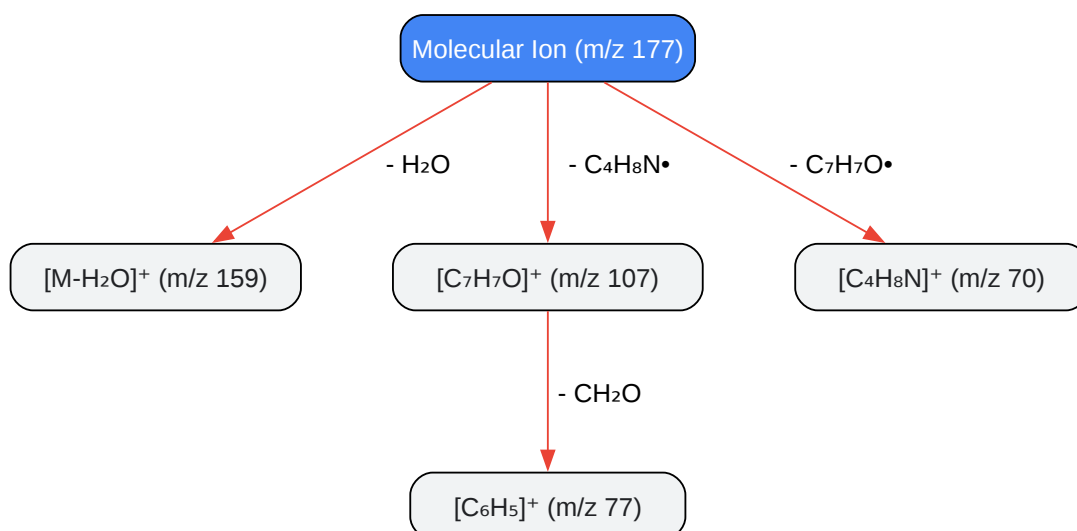
The structure of **(2-Pyrrolidin-1-ylphenyl)methanol** suggests several predictable fragmentation pathways:

- Loss of Water (M-18): Common for benzyl alcohols, leading to a stable benzylic cation.[10]
- Alpha-Cleavage of Pyrrolidine: The C-N bonds of the pyrrolidine ring are susceptible to cleavage, leading to characteristic fragments.[11][12]
- Benzylic Cleavage: Loss of the hydroxymethyl group (-CH₂OH, M-31) or the entire pyrrolidinyl group.

Predicted m/z	Proposed Fragment Structure	Mechanism
177	$[M]^{+\cdot}$ (Molecular Ion)	Electron Ionization
178	$[M+H]^+$	Electrospray Ionization
159	$[M-H_2O]^+$	Dehydration of the alcohol
107	$[C_7H_7O]^+$	Cleavage of the C-N bond
70	$[C_4H_8N]^+$	Alpha-cleavage of the pyrrolidine ring
77	$[C_6H_5]^+$	Loss of the pyrrolidinylmethanol group

Protocol 3: Mass Spectrometry Analysis

- Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
- ESI-MS Acquisition (for accurate mass and molecular formula):
 - Infuse the sample solution directly into the ESI source.
 - Acquire data in positive ion mode. The protonated molecule $[M+H]^+$ at m/z 178.1232 is expected.
 - Perform high-resolution mass spectrometry (HRMS) to confirm the elemental composition.
 - Rationale: ESI is a soft ionization technique that minimizes fragmentation, ensuring the observation of the molecular ion and providing an accurate molecular weight.
- EI-MS Acquisition (for structural fragmentation):
 - Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).
 - Use a standard electron energy of 70 eV.
 - Rationale: EI is a high-energy technique that induces reproducible fragmentation, creating a "fingerprint" mass spectrum that reveals the underlying structure of the molecule.



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Caption: Predicted major fragmentation pathways in EI-MS.

Chapter 4: Single-Crystal X-ray Crystallography

While NMR and MS provide powerful evidence for structure and connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of the three-dimensional atomic arrangement in the solid state.^{[13][14]}

Methodology for Crystal Growth and Data Analysis

The primary challenge in X-ray crystallography is often the growth of a high-quality single crystal.^[15]

Protocol 4: X-ray Crystallography

- Crystal Growth:
 - Method: Slow evaporation is a reliable starting point for small organic molecules.
 - Procedure: Dissolve a high-purity sample of the compound in a minimal amount of a suitable solvent system (e.g., ethanol/hexane mixture) to create a saturated solution.
 - Filter the solution into a clean vial and cover it loosely (e.g., with perforated parafilm).
 - Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.
- Data Collection:
 - Mount a suitable single crystal (typically >0.1 mm in all dimensions) on a goniometer.
 - Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion.
 - Collect diffraction data using a modern diffractometer with a monochromatic X-ray source (e.g., Mo K α radiation).
- Structure Solution and Refinement:
 - Process the diffraction data to determine the unit cell parameters and space group.
 - Solve the crystal structure using direct methods or Patterson synthesis to locate the atoms.
 - Refine the atomic positions and thermal parameters against the experimental data to achieve the final, high-resolution structure.

Expected Crystallographic Parameter	Typical Value for Similar Organics	Significance
Crystal System	Monoclinic or Orthorhombic	Describes the basic symmetry of the crystal
Space Group	e.g., P2 ₁ /c, P-1	Defines the specific symmetry operations
R-factor (R1)	< 0.05 (5%)	A measure of the agreement between the model and data
Goodness-of-fit (GooF)	~1.0	Indicates a good quality refinement

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Caption: Workflow for single-crystal X-ray crystallography.

Conclusion: An Integrated Approach to Structural Certainty

The structural analysis of a novel compound like **(2-Pyrrolidin-1-ylphenyl)methanol** is a process of building a case, where each piece of analytical data corroborates the others. By integrating a logical synthesis with a multi-technique analytical workflow—NMR for connectivity, MS for molecular weight and fragmentation, and X-ray crystallography for absolute 3D structure—we can achieve an unequivocal and self-validating structural assignment. This rigorous approach is fundamental to advancing drug discovery programs, ensuring that the molecular architecture of a potential therapeutic is known with absolute certainty before committing to further development.

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